Biotinyl-angiotensinII
Biotinyl-angiotensinII
Brand Name:
Vulcanchem
CAS No.:
115645-39-1
VCID:
VC0039532
InChI:
InChI=1S/C60H85N15O14S/c1-5-33(4)49(56(85)69-41(27-36-29-63-31-65-36)57(86)75-24-12-16-44(75)54(83)70-42(58(87)88)26-34-13-7-6-8-14-34)73-53(82)39(25-35-19-21-37(76)22-20-35)68-55(84)48(32(2)3)72-51(80)38(15-11-23-64-59(61)62)67-52(81)40(28-47(78)79)66-46(77)18-10-9-17-45-50-43(30-90-45)71-60(89)74-50/h6-8,13-14,19-22,29,31-33,38-45,48-50,76H,5,9-12,15-18,23-28,30H2,1-4H3,(H,63,65)(H,66,77)(H,67,81)(H,68,84)(H,69,85)(H,70,83)(H,72,80)(H,73,82)(H,78,79)(H,87,88)(H4,61,62,64)(H2,71,74,89)
SMILES:
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6
Molecular Formula:
C60H85N15O14S
Molecular Weight:
1272.491
Biotinyl-angiotensinII
CAS No.: 115645-39-1
Main Products
VCID: VC0039532
Molecular Formula: C60H85N15O14S
Molecular Weight: 1272.491
CAS No. | 115645-39-1 |
---|---|
Product Name | Biotinyl-angiotensinII |
Molecular Formula | C60H85N15O14S |
Molecular Weight | 1272.491 |
IUPAC Name | 4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxo-3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoic acid |
Standard InChI | InChI=1S/C60H85N15O14S/c1-5-33(4)49(56(85)69-41(27-36-29-63-31-65-36)57(86)75-24-12-16-44(75)54(83)70-42(58(87)88)26-34-13-7-6-8-14-34)73-53(82)39(25-35-19-21-37(76)22-20-35)68-55(84)48(32(2)3)72-51(80)38(15-11-23-64-59(61)62)67-52(81)40(28-47(78)79)66-46(77)18-10-9-17-45-50-43(30-90-45)71-60(89)74-50/h6-8,13-14,19-22,29,31-33,38-45,48-50,76H,5,9-12,15-18,23-28,30H2,1-4H3,(H,63,65)(H,66,77)(H,67,81)(H,68,84)(H,69,85)(H,70,83)(H,72,80)(H,73,82)(H,78,79)(H,87,88)(H4,61,62,64)(H2,71,74,89) |
Standard InChIKey | UEKWMLDSQUNXPV-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume